Enhanced Lipophilicity (LogP) Drives Improved Membrane Permeability vs. Unsubstituted Benzylpiperazine
1-(4-tert-Butylbenzyl)piperazine exhibits a calculated logP value of 2.66, which is substantially higher than that of 1-benzylpiperazine (logP = 1.36). This increase in lipophilicity is directly attributable to the tert-butyl substituent on the benzyl ring . In lead optimization, higher logP correlates with improved passive membrane permeability and potential for enhanced blood-brain barrier penetration, a key consideration for CNS-targeted programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.66 (calculated) |
| Comparator Or Baseline | 1-Benzylpiperazine: 1.36 (calculated) |
| Quantified Difference | ΔLogP = +1.30 |
| Conditions | Calculated logP values using XLogP3 method |
Why This Matters
A logP increase of 1.30 units translates to approximately a 20-fold increase in the octanol-water partition coefficient, directly impacting the compound's ability to cross biological membranes and access intracellular or CNS targets.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235-248. View Source
